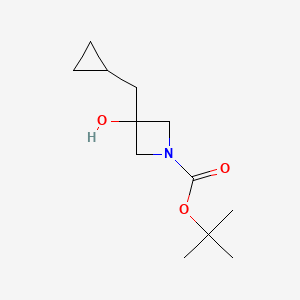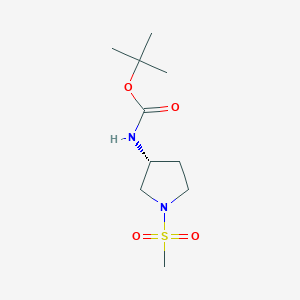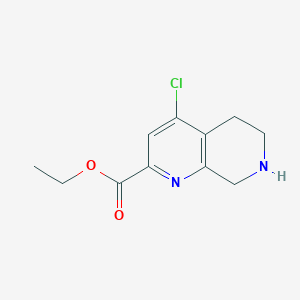![molecular formula C15H22N2O3 B11767578 N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11767578.png)
N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine is a complex organic compound with the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol . This compound is characterized by the presence of a benzo[d][1,3]dioxole ring, a morpholine ring, and a methylamine group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine typically involves multiple steps. One common method includes the reaction of N-methylbenzo[d][1,3]dioxol-5-amine with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets. The compound is believed to modulate neurotransmitter systems, particularly by affecting the release and uptake of neurotransmitters in the brain. This modulation occurs through the binding of the compound to receptor sites, altering the activity of ion channels and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylbenzo[d][1,3]dioxol-5-amine: Shares the benzo[d][1,3]dioxole ring but lacks the morpholine ring.
Benzo[d][1,3]dioxol-4-amine: Similar structure but with different substitution patterns
Uniqueness
N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine is unique due to the presence of both the morpholine and benzo[d][1,3]dioxole rings, which contribute to its distinct chemical properties and potential biological activities .
Propiedades
Fórmula molecular |
C15H22N2O3 |
|---|---|
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
N-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C15H22N2O3/c1-16(5-2-6-17-7-9-18-10-8-17)13-3-4-14-15(11-13)20-12-19-14/h3-4,11H,2,5-10,12H2,1H3 |
Clave InChI |
PENQEHPKYSVXQM-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCN1CCOCC1)C2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B11767528.png)


![Benzo[d]isothiazole-3,5-diamine](/img/structure/B11767551.png)
![2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B11767554.png)
![Octahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B11767572.png)
![Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B11767576.png)
![(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11767579.png)
![8-Methoxy-2-methylbenzofuro[2,3-b]pyridine](/img/structure/B11767582.png)

